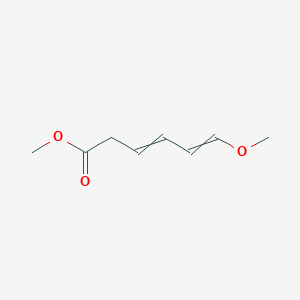
Methyl 6-methoxyhexa-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methoxyhexa-3,5-dienoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative characterized by the presence of a methoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxyhexa-3,5-dienoate can be achieved through several methods. One common approach involves the esterification of 6-methoxyhexa-3,5-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxyhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.
Major Products Formed
Oxidation: 6-methoxyhexa-3,5-dienoic acid.
Reduction: 6-methoxyhexa-3,5-dienol.
Substitution: Various methoxy-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxyhexa-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-methoxyhexa-3,5-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various electron transfer reactions, influencing biochemical pathways and cellular processes. The methoxy group can also modulate the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Methyl 6-methoxyhexa-3,5-dienoate can be compared with other similar compounds, such as:
Methyl 6-hydroxy-6-methoxyhexa-3,5-dienoate: Similar structure but with an additional hydroxyl group, leading to different reactivity and solubility properties.
Methyl 3,5-hexadienoate: Lacks the methoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a methoxy group and a conjugated diene system, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
96493-98-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-methoxyhexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O3/c1-10-7-5-3-4-6-8(9)11-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
DVBLLRDLHLKFLN-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















